3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to an isoquinoline ring, with a methyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-acetyl-8,9-dimethoxy-1-(4-methoxyphenyl)-1,5,6,10b-tetrahydroisoquinoline with hydrazine hydrate in the presence of a catalyst can yield the desired triazoloisoquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, leading to cell death .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[3,4-a]isoquinoline chalcone derivatives: These compounds exhibit similar biological activities but may differ in their specific applications and potency.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds are also studied for their anticancer properties but have different structural features and mechanisms of action.
Properties
CAS No. |
7639-56-7 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C11H9N3/c1-8-12-13-11-10-5-3-2-4-9(10)6-7-14(8)11/h2-7H,1H3 |
InChI Key |
WADQLNMZPPBEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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